N-(5-fluoro-2-methylphenyl)-2-{[5-(furan-2-yl)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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Overview
Description
“N-(5-fluoro-2-methylphenyl)-2-{[5-(furan-2-yl)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide” is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(5-fluoro-2-methylphenyl)-2-{[5-(furan-2-yl)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide” typically involves multi-step organic reactions. The general synthetic route may include:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving a hydrazine derivative and an appropriate alkyne or nitrile.
Introduction of the furan ring: This step may involve a coupling reaction using a furan derivative.
Attachment of the acetamide group: This can be done through an acylation reaction using an acyl chloride or anhydride.
Fluorination and methylation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
“N-(5-fluoro-2-methylphenyl)-2-{[5-(furan-2-yl)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl and triazole rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogens, alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry: As a triazole derivative, it may exhibit antifungal, antibacterial, or anticancer activities.
Agriculture: The compound could be used as a pesticide or herbicide due to its potential biological activity.
Materials Science: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of “N-(5-fluoro-2-methylphenyl)-2-{[5-(furan-2-yl)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide” would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring is known to bind to metal ions, which could play a role in its biological activity.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: Another triazole derivative with antifungal activity.
Itraconazole: A triazole used as an antifungal agent.
Voriconazole: A triazole with broad-spectrum antifungal activity.
Uniqueness
“N-(5-fluoro-2-methylphenyl)-2-{[5-(furan-2-yl)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide” is unique due to its specific structural features, such as the presence of the furan ring and the sulfanyl group, which may confer distinct biological activities and properties compared to other triazole derivatives.
Properties
CAS No. |
879059-44-6 |
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Molecular Formula |
C18H19FN4O2S |
Molecular Weight |
374.4 g/mol |
IUPAC Name |
N-(5-fluoro-2-methylphenyl)-2-[[5-(furan-2-yl)-4-propan-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C18H19FN4O2S/c1-11(2)23-17(15-5-4-8-25-15)21-22-18(23)26-10-16(24)20-14-9-13(19)7-6-12(14)3/h4-9,11H,10H2,1-3H3,(H,20,24) |
InChI Key |
LJAZIKMHVYMUAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)CSC2=NN=C(N2C(C)C)C3=CC=CO3 |
Origin of Product |
United States |
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